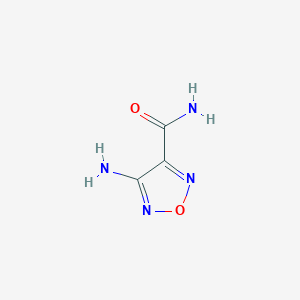

4-Amino-1,2,5-oxadiazole-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1,2,5-oxadiazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c4-2-1(3(5)8)6-9-7-2/h(H2,4,7)(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQUIGUVMOCOCDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NON=C1N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337332 | |

| Record name | 4-amino-1,2,5-oxadiazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13300-88-4 | |

| Record name | 4-amino-1,2,5-oxadiazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxamide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis pathway for 4-Amino-1,2,5-oxadiazole-3-carboxamide, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic route.

Introduction

This compound, also known as 4-aminofurazan-3-carboxamide, is a versatile building block in organic synthesis. The 1,2,5-oxadiazole (furazan) ring system is of significant interest due to its high positive enthalpy of formation, making it a common moiety in energetic materials.[1] Furthermore, furazan and its derivatives are found in various biologically active molecules, highlighting their importance in pharmaceutical research.[1][2] This guide outlines a plausible and well-documented multi-step synthesis pathway starting from readily available precursors.

Overall Synthesis Pathway

The synthesis of this compound can be logically approached through the formation of a key intermediate, 4-aminofurazan-3-carboxylic acid, followed by its conversion to the target carboxamide. An alternative route involves the hydrolysis of the corresponding nitrile, 4-amino-1,2,5-oxadiazole-3-carbonitrile. This guide will focus on the pathway proceeding through the carboxylic acid intermediate, as its synthesis is well-documented and offers a safer reaction profile compared to some historical methods.[1][3]

The proposed pathway involves three main stages:

-

Synthesis of Diaminoglyoxime: A key precursor for the furazan ring.

-

Synthesis of 4-Aminofurazan-3-carboxylic Acid: Formation of the core heterocyclic structure with the necessary functional groups.

-

Amidation of 4-Aminofurazan-3-carboxylic Acid: Conversion of the carboxylic acid to the final carboxamide.

Experimental Protocols and Data

This section provides detailed experimental procedures for each key step in the synthesis.

Synthesis of Diaminoglyoxime (DAG)

Diaminoglyoxime is a crucial precursor for various furazan-based compounds. A safer, high-yielding, one-pot procedure has been developed, avoiding the thermal runaway risks associated with previous methods.[4][5]

Reaction:

Experimental Protocol:

-

An excess of 50% aqueous hydroxylamine solution (10 equivalents) is heated to 95 °C with stirring in a reaction flask equipped with a reflux condenser.[4][5]

-

A 40% aqueous solution of glyoxal is added dropwise over one hour, maintaining the reaction temperature.[4]

-

After the addition is complete, the reaction mixture is stirred at 95 °C for 72–96 hours.[4][5]

-

The reaction is then cooled to room temperature, followed by further cooling to 0–5 °C in an ice bath to facilitate precipitation.[4][5]

-

The resulting white, crystalline solid (Diaminoglyoxime) is collected by filtration, washed with cold water, and dried. This method provides pure product without the need for recrystallization or treatment with decolorizing carbon.[4]

Quantitative Data:

| Parameter | Value | Reference(s) |

| Yield | 77–80% | [4][5] |

| Melting Point | 203-205 °C (decomposes) | [6] |

Synthesis of 4-Aminofurazan-3-carboxylic Acid

A safe and efficient one-pot synthesis for 4-aminofurazan-3-carboxylic acid has been reported, starting from methyl cyanoacetate.[1][3] This procedure significantly improves upon older methods that were prone to dangerous exotherms and inconsistent yields.[1]

Reaction:

Experimental Protocol:

-

In a three-neck round-bottom flask, sodium nitrite (1.05 equivalents) is dissolved in distilled water.[3]

-

Methyl cyanoacetate (1.00 equivalent) is added, and the mixture is cooled to 0 °C.[3]

-

Acetic acid (1.05 equivalents) is added dropwise, ensuring the temperature does not exceed 15 °C, to form the oxime intermediate in situ.[3]

-

In a separate step (as part of the one-pot process described by Sheremetev and improved upon by Miller et al.), the in-situ formed oxime is treated with a mixture of sodium hydroxide and potassium hydroxide.[1][3]

-

Hydroxylamine hydrochloride is then added slowly.[1]

-

The resulting mixture is heated for 2 hours at 95–100 °C to induce ring closure and form the furazan moiety.[1]

-

After cooling, the reaction mixture is acidified to precipitate the product, 4-aminofurazan-3-carboxylic acid.

-

The solid is collected by filtration, washed with cold water, and dried.

Quantitative Data:

| Parameter | Value | Reference(s) |

| Yield | 64% (scalable to 1 mole) | [1] |

| Melting Point | Strong exothermic event at 224 °C (DSC) | [2] |

Amidation of 4-Aminofurazan-3-carboxylic Acid

The final step is the conversion of the carboxylic acid to the primary amide. This is a standard organic transformation. While a specific protocol for the amidation of 4-aminofurazan-3-carboxylic acid is not detailed in the provided search results, a general and effective method involves the formation of an acyl chloride intermediate followed by reaction with ammonia. A similar transformation is described for a benzo[c][5][6][7]oxadiazole-5-carboxylic acid.[8]

Reaction:

Experimental Protocol (General Procedure):

-

4-Aminofurazan-3-carboxylic acid is suspended in a suitable inert solvent (e.g., THF or dichloromethane) containing a catalytic amount of DMF.

-

Thionyl chloride or oxalyl chloride (1.1-1.5 equivalents) is added dropwise at 0 °C.

-

The mixture is allowed to warm to room temperature and stirred until the conversion to the acyl chloride is complete (monitored by IR spectroscopy, observing the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride C=O stretch).

-

The excess reagent and solvent are removed under reduced pressure.

-

The crude acyl chloride is dissolved in an appropriate solvent (e.g., 1,4-dioxane) and added dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia.[8]

-

The reaction mixture is stirred for a specified period, allowing for the formation of the amide.

-

The product, this compound, is isolated by filtration or extraction, followed by purification via recrystallization or column chromatography.

Alternative Precursor: 4-Amino-1,2,5-oxadiazole-3-carbonitrile

An alternative route to the target molecule could involve the synthesis and subsequent hydrolysis of 4-Amino-1,2,5-oxadiazole-3-carbonitrile. This intermediate is a known compound and serves as a versatile building block in its own right.[7] The synthesis often involves multi-step processes rooted in established heterocyclic chemistry.[7] While detailed protocols for its synthesis and conversion to the amide were not the primary focus of the initial search, it represents a viable alternative pathway for consideration.

Safety Considerations

-

The synthesis of furazan-based compounds can involve energetic intermediates and potentially exothermic reactions. It is crucial to adhere strictly to the reported safe procedures, particularly regarding temperature control during the formation of the oxime and the furazan ring.[1][3]

-

Hydroxylamine and its salts can be hazardous and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

-

Thionyl chloride and oxalyl chloride are corrosive and react violently with water. These reagents must be handled with extreme care.

Conclusion

The synthesis of this compound is achievable through a multi-step pathway that prioritizes safety and efficiency. By utilizing a modern, one-pot procedure for the key intermediate, 4-aminofurazan-3-carboxylic acid, many of the hazards associated with older synthetic routes can be mitigated.[1] The subsequent amidation is a standard transformation, allowing for the reliable production of the target compound. This guide provides the necessary procedural details and data to enable the successful synthesis of this valuable heterocyclic building block for further research and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. osti.gov [osti.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis of carboxyimidamide-substituted benzo[ c ][1,2,5]oxadiazoles and their analogs, and evaluation of biological activity against Leishmania don ... - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00119F [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-1,2,5-oxadiazole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Amino-1,2,5-oxadiazole-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its chemical characteristics, synthesis, and potential biological relevance, presenting it in a structured format for easy reference and comparison.

Core Physicochemical Properties

This compound, also known as furazanamide, is a small molecule with the chemical formula C₃H₄N₄O₂.[1][2][3] Its structure features a 1,2,5-oxadiazole (furazan) ring substituted with an amino group and a carboxamide group. This unique arrangement of functional groups imparts specific physicochemical properties that are crucial for its potential applications in drug discovery and development.

A summary of the available quantitative data for this compound is presented in the table below. It is important to note that some of these values are predicted and experimental verification is recommended.

| Property | Value | Source |

| Molecular Formula | C₃H₄N₄O₂ | [1][2][3] |

| Molecular Weight | 128.09 g/mol | [1][2][3] |

| Boiling Point (Predicted) | 345.5 °C at 760 mmHg | [2][4] |

| Density (Predicted) | 1.608 g/cm³ | [2][4] |

| Refractive Index (Predicted) | 1.617 | [2][4] |

| LogP (Predicted) | 0.03220 | [2][4] |

| Vapor Pressure (Predicted) | 6.13E-05 mmHg at 25°C | [2][4] |

| Flash Point (Predicted) | 162.8 °C | [2][4] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature, general synthetic strategies for 1,2,5-oxadiazole derivatives provide a foundational approach. One common method involves the cyclization of α-amino amidoximes. A potential synthetic route could start from diaminofurazan.[5]

The characterization of this compound would typically involve a suite of analytical techniques to confirm its identity and purity. These methods are crucial for quality control in any research or development setting.

General Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To identify the chemical environment of the hydrogen atoms. Expected signals would correspond to the amino and amide protons.

-

¹³C NMR: To determine the carbon framework of the molecule.

Mass Spectrometry (MS):

-

To confirm the molecular weight of the compound.

Infrared (IR) Spectroscopy:

-

To identify the characteristic functional groups present, such as N-H stretches from the amino and amide groups, and C=O stretch from the carboxamide.

A general workflow for the synthesis and characterization is depicted below.

Potential Biological Activity and Signaling Pathways

Derivatives of 1,2,5-oxadiazole have shown a range of biological activities, including potential as anticancer agents.[6][7] Notably, some 1,2,5-oxadiazole-3-carboximidamide derivatives have been investigated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[6][7] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a significant target in cancer immunotherapy due to its role in promoting immune tolerance for tumors.[5][6][7][8][9][10]

The inhibition of IDO1 can disrupt this immunosuppressive mechanism. The general signaling pathway involving IDO1 is illustrated below.

Experimental Protocol: IDO1 Inhibition Assay

To evaluate the potential of this compound or its derivatives as IDO1 inhibitors, a cell-based assay can be employed. A general protocol is outlined below.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental work is necessary to fully elucidate its physicochemical properties and biological activities.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | C3H4N4O2 | CID 541913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Amino-N-(phenylmethyl)-1,2,5-oxadiazole-3-carboxamide | C10H10N4O2 | CID 723206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fortislife.com [fortislife.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]

- 10. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-1,2,5-oxadiazole-3-carboxamide (CAS Number: 13300-88-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1,2,5-oxadiazole-3-carboxamide, also known as 4-aminofurazan-3-carboxamide, is a heterocyclic compound with the CAS number 13300-88-4. The 1,2,5-oxadiazole (furazan) ring system is a notable pharmacophore due to its metabolic stability and ability to participate in hydrogen bonding with biological receptors.[1] Derivatives of this scaffold have garnered significant attention in medicinal chemistry for their diverse pharmacological activities, including potential applications as anticancer and anti-inflammatory agents.[2] This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, potential biological activities, and detailed experimental protocols for its synthesis.

Core Compound Properties

A summary of the fundamental properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₃H₄N₄O₂ | --INVALID-LINK-- |

| Molecular Weight | 128.09 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Synonyms | 4-Aminofurazan-3-carboxamide, 3-Amino-4-carbamoyl-1,2,5-oxadiazole | --INVALID-LINK-- |

| SMILES | NC(=O)C1=NON=C1N | --INVALID-LINK-- |

| InChIKey | NQUIGUVMOCOCDD-UHFFFAOYSA-N | --INVALID-LINK-- |

Physicochemical Data

The following table summarizes the available quantitative physicochemical data for this compound.

| Parameter | Value | Unit | Source |

| Boiling Point | 345.5 | °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.608 | g/cm³ | --INVALID-LINK-- |

| Vapor Pressure | 6.13E-05 | mmHg at 25°C | --INVALID-LINK-- |

| Refractive Index | 1.617 | --INVALID-LINK-- | |

| Flash Point | 162.8 | °C | --INVALID-LINK-- |

| LogP | 0.03220 | --INVALID-LINK-- | |

| Polar Surface Area | 108.03 | Ų | --INVALID-LINK-- |

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

The signal word associated with this compound is "Warning".[3]

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of 4-Aminofurazan-3-carboxylic Acid

An improved and safer synthesis of 4-aminofurazan-3-carboxylic acid has been reported, which provides a more direct and higher-yielding route compared to previous methods.[4] This method involves a two-step, one-pot aqueous procedure from readily available starting materials, designed to minimize the risk of exothermic runaway.[5][6]

Step 2: Conversion of Carboxylic Acid to Carboxamide

The conversion of the resulting 4-aminofurazan-3-carboxylic acid to the target carboxamide can be achieved through standard amide formation methodologies. Based on synthetic strategies for analogous N-acylated furazan-3-amines, the following general procedures could be adapted.[5]

Method A: Acyl Chloride Route

-

The carboxylic acid is first converted to its corresponding acyl chloride. This can be achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).[5]

-

The resulting acyl chloride is then reacted with ammonia (or a protected amine followed by deprotection) to form the primary carboxamide. This step is usually performed at a low temperature (e.g., 0 °C) in a suitable solvent.

Method B: Activating Agent Route

-

The carboxylic acid is activated in situ using a coupling agent. Common coupling agents include N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).[5]

-

The activated carboxylic acid is then reacted with an ammonia source to yield the carboxamide.

The purification of the final product would likely involve standard techniques such as recrystallization or column chromatography.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the broader class of 1,2,5-oxadiazole (furazan) derivatives has shown significant promise in various therapeutic areas.

Derivatives of 1,2,5-oxadiazole-3-carboximidamide have been designed and evaluated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immunosuppression.[7] Inhibition of IDO1 is a promising strategy in cancer immunotherapy. The general mechanism involves the binding of the inhibitor to the active site of the IDO1 enzyme, preventing the metabolism of tryptophan and thereby counteracting the immunosuppressive effects of tryptophan depletion and kynurenine accumulation in the tumor microenvironment.

Furthermore, a structurally related furazan derivative has been identified as interacting with deoxyhypusine hydroxylase (DOHH), an enzyme involved in the post-translational modification of eukaryotic initiation factor 5A (eIF5A).[5] The hypusination of eIF5A is crucial for its function in protein synthesis and cell proliferation, making DOHH a potential target for anti-cancer and anti-proliferative therapies.

Based on these findings, a hypothetical signaling pathway and experimental workflow for evaluating the biological activity of this compound can be proposed.

Caption: Proposed experimental workflow for the synthesis and biological evaluation of this compound.

References

- 1. N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Molecular Structure of 4-Amino-1,2,5-oxadiazole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 4-Amino-1,2,5-oxadiazole-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry. The information is compiled from various scientific sources to support research and development efforts.

Molecular Structure and Properties

This compound, also known as 4-aminofurazan-3-carboxamide, is a small, planar molecule with the chemical formula C₃H₄N₄O₂ and a molecular weight of 128.09 g/mol . The core of the molecule is a 1,2,5-oxadiazole (furazan) ring, which is substituted with an amino group at position 4 and a carboxamide group at position 3.

The presence of multiple nitrogen and oxygen atoms makes the molecule capable of forming extensive hydrogen bond networks, which significantly influences its crystal packing and potential biological interactions.[1] The oxadiazole scaffold is a known pharmacophore, and its derivatives have been explored for various therapeutic applications due to their metabolic stability and ability to engage in hydrogen bonding with biological targets.[1]

Key Physicochemical Properties:

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 13300-88-4 | PubChem |

| Molecular Formula | C₃H₄N₄O₂ | PubChem |

| Molecular Weight | 128.09 g/mol | PubChem |

| Boiling Point | 345.5 °C at 760 mmHg | LookChem |

| Density | 1.608 g/cm³ | LookChem |

Synthesis and Experimental Protocols

General Synthesis Workflow:

Figure 1: General synthetic workflow for this compound.

Protocol for the Synthesis of the Precursor, 4-Aminofurazan-3-carboxylic Acid:

A documented synthesis of the precursor, 4-aminofurazan-3-carboxylic acid, involves the neutralization of its potassium salt.[2] The procedure reported by Sheremetev et al. is considered to yield the authentic acid.[2]

Experimental Protocol (Adapted from literature on related compounds):

A closely related compound, N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide, was synthesized by boiling a mixture of diaminofurazan and 2,2-dichloro-3-oxo-3-phenylpropanal in dry carbon tetrachloride for 30 minutes.[1] After cooling, the precipitate was filtered and recrystallized from chloroform.[1] This suggests that the synthesis of the target carboxamide could be achieved through the reaction of a suitable activated derivative of 4-aminofurazan-3-carboxylic acid with an appropriate amine source.

Crystallographic Data and Molecular Geometry

In the crystal structure of the formamide analogue, the asymmetric unit contains two coplanar molecules.[1] The crystal packing is dominated by a network of N—H⋯O, N—H⋯N, C—H⋯O, and C—H⋯N hydrogen bonds, which link the molecules into sheets.[1] Hirshfeld surface analysis indicates that H⋯O/O⋯H and H⋯N/N⋯H interactions are the most significant contributors to the crystal packing.[1] It is highly probable that this compound exhibits a similar hydrogen bonding pattern, contributing to its solid-state stability.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While specific NMR data for the target compound is not available in the searched literature, the ¹H and ¹³C NMR data for the analogous N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide in DMSO-d₆ are as follows:

-

¹H NMR (300 MHz, DMSO-d₆): δ 10.40 (1H, s, NH), 8.75 (1H, s, CHO), 6.11 (2H, s, NH₂).[1]

-

¹³C NMR (200 MHz, DMSO-d₆): δ 143.89, 147.78, 165.90.[1]

It is expected that the ¹H NMR spectrum of this compound would show signals for the amino and amide protons, and the ¹³C NMR spectrum would display signals for the two carbons of the oxadiazole ring and the carbonyl carbon of the carboxamide group.

Infrared (IR) Spectroscopy:

The IR spectrum of a related furoxan derivative showed characteristic bands for amino groups (3501 and 3386 cm⁻¹), C=N double bonds (1633 cm⁻¹), and the furoxan ring (1598 and 1566 cm⁻¹).[4] The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching of the amino and amide groups, the C=O stretching of the carboxamide, and the vibrations of the oxadiazole ring.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule. For a related furoxan derivative, HRMS (ESI) was used to confirm the calculated mass.[4]

Biological Activity and Potential Applications

Derivatives of 1,2,5-oxadiazole are recognized as important scaffolds in medicinal chemistry. They have been investigated for a range of biological activities. For instance, certain 1,2,5-oxadiazole-3-carboximidamide derivatives have been designed and evaluated as novel inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immunosuppression.[5]

Potential Signaling Pathway Involvement:

While no specific signaling pathways have been elucidated for this compound itself, its potential as an IDO1 inhibitor suggests a role in modulating the kynurenine pathway of tryptophan metabolism. Inhibition of IDO1 can lead to a decrease in kynurenine levels and an increase in tryptophan levels, which can restore T-cell-mediated immune responses against tumors.

Figure 2: Postulated mechanism of action via IDO1 inhibition.

The structural similarity of this compound to known bioactive molecules suggests its potential for further investigation in drug discovery programs, particularly in the areas of oncology and immunology.

Conclusion

This compound is a well-defined heterocyclic molecule with potential for applications in medicinal chemistry. Its planar structure and capacity for extensive hydrogen bonding are key features that may govern its biological activity. While detailed experimental data for this specific compound are somewhat limited in the public domain, analysis of its precursor and closely related analogues provides a solid foundation for its synthesis, characterization, and further exploration as a pharmacologically active agent. Future research should focus on elucidating its specific biological targets and mechanisms of action to fully realize its therapeutic potential.

References

- 1. N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of 4-Amino-1,2,5-oxadiazole-3-carboxamide: An In-depth Technical Guide

Introduction

4-Amino-1,2,5-oxadiazole-3-carboxamide, a key heterocyclic compound, stands at the intersection of medicinal chemistry and materials science. Belonging to the furazan (a common name for 1,2,5-oxadiazole) family, this molecule has garnered attention for its versatile applications, primarily as a crucial building block in the synthesis of novel therapeutic agents and energetic materials. This technical guide provides a comprehensive overview of the discovery, historical development, and key experimental protocols associated with this compound and its foundational precursor, 4-aminofurazan-3-carboxylic acid.

Historical Development: A Journey of Synthetic Refinement

The history of this compound is intrinsically linked to the development of its parent carboxylic acid. The synthesis of the 1,2,5-oxadiazole ring system, particularly with amino functionalization, has been a long-standing challenge in heterocyclic chemistry, marked by issues of low yields, safety concerns, and even mischaracterization of products.

The earliest reported synthesis of the precursor, 4-aminofurazan-3-carboxylic acid, dates back to 1931 by Longo. However, this multi-step process from malononitrile resulted in a meager 9% overall yield, limiting its practical application.[1] For decades, the synthesis of this key intermediate remained inefficient and fraught with difficulties.

A significant development came in 2004 when Meyer reported a two-step process from methyl cyanoacetate.[1][2] This method, however, was later found to have mischaracterized the final product, which was actually a stable bifurazan potassium salt complex.[1][2] Shortly after, in 2005, Sheremetev published a one-pot synthesis from ethyl cyanoacetate with a reported yield of 78%.[1] Despite the promising yield, this procedure was not without its own challenges, including reproducibility issues and the formation of voluminous precipitates that hindered stirring.[1]

The persistent challenges in safely and efficiently producing 4-aminofurazan-3-carboxylic acid spurred further research, culminating in a significant breakthrough in 2020. Crowder and his team at the CCDC U.S. Army Research Laboratory developed a safe and scalable one-pot synthesis.[1][2][3] This improved methodology addressed the dangerous exothermic profiles of previous methods and provided a reliable route to the key precursor, paving the way for more accessible synthesis of its derivatives, including this compound.[1][2][3]

The conversion of the carboxylic acid or its ester to the corresponding carboxamide is a standard chemical transformation, often achieved through reaction with ammonia or an activated ammonia equivalent. While a specific seminal publication detailing the first synthesis of this compound is not readily apparent in the surveyed literature, its preparation follows established synthetic routes from the now more readily available 4-aminofurazan-3-carboxylic acid or its esters.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for researchers in designing and conducting experiments, as well as for computational modeling studies.

| Property | Value | Source |

| Molecular Formula | C₃H₄N₄O₂ | PubChem[4] |

| Molecular Weight | 128.09 g/mol | PubChem[4] |

| XLogP3-AA | -0.8 | PubChem[4] |

| Hydrogen Bond Donor Count | 2 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[4] |

| Rotatable Bond Count | 1 | PubChem[4] |

| Exact Mass | 128.03342538 Da | PubChem[4] |

| Monoisotopic Mass | 128.03342538 Da | PubChem[4] |

| Topological Polar Surface Area | 108 Ų | PubChem[4] |

| Heavy Atom Count | 9 | PubChem[4] |

Experimental Protocols

The following sections detail the experimental methodologies for the synthesis of the key precursor, 4-aminofurazan-3-carboxylic acid, as this is the critical and historically challenging step in the path to obtaining this compound. The subsequent conversion to the carboxamide is a more standard procedure.

Synthesis of 4-Aminofurazan-3-carboxylic Acid (Crowder et al., 2020)

This protocol describes a safer and more efficient one-pot synthesis.[1][2]

Materials:

-

Methyl cyanoacetate

-

Sodium nitrite (98%)

-

Acetic acid

-

50% aqueous hydroxylamine

-

Sodium hydroxide

-

Hydrochloric acid (concentrated)

-

Distilled water

Procedure:

-

In a three-neck round-bottom flask equipped with a stir bar and a temperature probe, dissolve sodium nitrite (1.05 equiv) in distilled water.

-

Add methyl cyanoacetate (1.00 equiv) to the solution and cool the mixture to 0 °C in an ice-water bath.

-

Add acetic acid (1.05 equiv) dropwise, ensuring the temperature does not exceed 15 °C.

-

After the addition is complete, continue stirring for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a 50% aqueous solution of hydroxylamine (2.00 equiv) dropwise, maintaining the temperature below 10 °C.

-

Slowly add a solution of sodium hydroxide (4.00 equiv) in water, keeping the temperature below 20 °C.

-

Heat the reaction mixture to 95-100 °C and maintain for 2 hours.

-

Cool the mixture to room temperature and then to 0 °C in an ice-water bath.

-

Acidify the solution to a pH of 1 by the slow, dropwise addition of concentrated hydrochloric acid.

-

The product will precipitate as a white solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

References

Spectroscopic Characterization of 4-Amino-1,2,5-oxadiazole-3-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-1,2,5-oxadiazole-3-carboxamide, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of 1,2,5-oxadiazole (furazan) derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on the 1,2,5-oxadiazole ring and characteristic values for amino and carboxamide functional groups.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 8.0 | Broad Singlet | 1H | Amide proton (-CO NH ₂) |

| ~ 7.0 - 7.5 | Broad Singlet | 1H | Amide proton (-CO NH ₂) |

| ~ 6.0 - 6.5 | Broad Singlet | 2H | Amino group protons (-NH ₂) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 165 | Carboxamide Carbonyl Carbon (C =O) |

| ~ 150 - 155 | Oxadiazole Ring Carbon (C4-NH₂) |

| ~ 140 - 145 | Oxadiazole Ring Carbon (C3-CONH₂) |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (Amino and Amide groups) |

| 1680 - 1650 | Strong | C=O stretching (Amide I band) |

| 1640 - 1590 | Medium | N-H bending (Amino and Amide II band) |

| 1600 - 1400 | Medium-Weak | C=N stretching (Oxadiazole ring) |

| 1300 - 1000 | Medium-Strong | C-N and N-O stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~ 142.03 | [M]⁺ (Molecular Ion) |

| ~ 126 | [M-NH₂]⁺ |

| ~ 98 | [M-CONH₂]⁺ |

| ~ 70 | Fragmentation of the oxadiazole ring |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are based on standard laboratory practices for the characterization of nitrogen-containing heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Use a proton-decoupled pulse sequence.

-

A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

-

Reference the chemical shifts to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Direct infusion or coupling with a liquid chromatography (LC) system can be used.

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

For fragmentation analysis (MS/MS), select the molecular ion as the precursor ion and apply collision-induced dissociation (CID).

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized chemical compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Theoretical Underpinnings of 4-Amino-1,2,5-oxadiazole-3-carboxamide: A Technical Guide for Drug Development Professionals

Introduction: The 1,2,5-oxadiazole scaffold, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, is a prominent pharmacophore in modern drug discovery.[1] Its metabolic stability and capacity for hydrogen bonding interactions with biological receptors make it an attractive moiety for the design of novel therapeutic agents.[1] Derivatives of oxadiazole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3] This technical guide provides a detailed theoretical and experimental overview of a specific derivative, 4-Amino-1,2,5-oxadiazole-3-carboxamide, to support researchers, scientists, and drug development professionals in their exploration of its therapeutic potential. While direct theoretical studies on this exact molecule are limited, this paper synthesizes available data from structurally analogous compounds to present a predictive analysis of its properties.

Molecular Structure and Theoretical Analysis

The structural integrity and electronic properties of a molecule are paramount to its function as a therapeutic agent. For this compound, a comprehensive understanding of its molecular geometry and electronic distribution can be inferred from crystallographic data of closely related compounds and computational studies on similar oxadiazole derivatives.

Molecular Geometry:

The geometry of this compound is expected to be largely planar, a characteristic feature of the oxadiazole ring.[1] This planarity is crucial for effective interaction with flat receptor surfaces. Data from the crystal structure of the closely related N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide reveals key bond angles that are likely to be similar in the target molecule.[1] These slight variations in bond angles are influenced by intermolecular hydrogen-bonding interactions.[1]

Table 1: Predicted and Analogous Bond Angles for this compound

| Atoms Involved | Predicted Bond Angle (°) | Reference Bond Angle (°) for N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide[1] |

| C-N-C (amide link) | ~125 | 125.88 (14) / 125.04 (14) |

| N-C-N (ring) | ~125 | 125.07 (14) / 125.41 (14) |

| N-C-C (ring to amide) | ~124 | 124.71 (14) / 124.10 (14) |

| N-C-N (amino group) | ~125 | 124.68 (15) / 125.28 (15) |

| N-C-C (amino to ring) | ~127 | 127.25 (15) / 126.16 (15) |

| O=C-N (amide) | ~124 | 125.23 (15) / 123.42 (15) |

Electronic Properties and Computational Analysis:

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure and reactivity of molecules.[4] While a specific DFT study on this compound is not publicly available, studies on other substituted oxadiazoles provide valuable insights.[4][5] These studies typically employ methods like B3LYP to calculate properties such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap.[4] These parameters are crucial for understanding a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. The presence of electron-donating (amino) and electron-withdrawing (carboxamide, oxadiazole ring) groups in the target molecule suggests a complex electronic landscape that would be a key determinant of its biological activity.

Experimental Protocols

Synthesis of this compound (Proposed Method):

The following protocol is adapted from the synthesis of the structurally similar N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide.[1]

Materials:

-

Diaminofurazan

-

Appropriate acylating agent (e.g., a derivative of glyoxylic acid)

-

Dry Carbon Tetrachloride (CCl₄) or other suitable inert solvent

-

Chloroform (for recrystallization)

Procedure:

-

A mixture of diaminofurazan (1 equivalent) and the acylating agent (1 equivalent) is prepared in dry CCl₄.

-

The reaction mixture is heated to boiling and refluxed for 30 minutes.

-

The mixture is then cooled to room temperature.

-

The resulting precipitate is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent, such as chloroform, to yield the final product.

Characterization:

The synthesized compound would be characterized using standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure. For comparison, the ¹H NMR of N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide in DMSO-d₆ shows signals at 10.40 (1H, NH), 8.75 (1H, CHO), and 6.11 (2H, NH₂). The ¹³C NMR shows peaks at 143.89, 147.78, and 165.90 ppm.[1]

-

Mass Spectrometry: To determine the molecular weight. The exact mass of this compound is 128.03342538 Da.[6]

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

X-ray Crystallography: To determine the precise three-dimensional structure.

Visualization of Key Processes

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Synthetic workflow for the proposed synthesis of this compound.

References

- 1. N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C3H4N4O2 | CID 541913 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Derivatives of 4-Amino-1,2,5-oxadiazole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives based on the 4-Amino-1,2,5-oxadiazole-3-carboxamide core. This scaffold has garnered significant interest in medicinal chemistry and materials science due to its versatile chemical properties and diverse biological functions. This document details experimental protocols, summarizes key quantitative data, and visualizes important pathways and workflows to support ongoing research and development efforts in this field.

Core Synthesis and Derivatization

The 1,2,5-oxadiazole, or furazan, ring is a key structural motif that imparts unique properties to its derivatives, including a high positive enthalpy of formation, making it of interest in the field of energetic materials.[1] In the realm of medicinal chemistry, this heterocycle is recognized as a valuable pharmacophore.

A safe and efficient one-pot synthesis of 4-aminofurazan-3-carboxylic acid, a precursor to the target carboxamide, has been developed to overcome the challenges of previous methods that were often low-yielding and posed safety risks due to exothermic reactions.[1]

General Synthesis Workflow

The synthesis of this compound and its subsequent derivatization typically follows a structured pathway. The following diagram illustrates a generalized workflow for the synthesis of the core structure and its subsequent modification.

References

Potential Research Areas for 4-Amino-1,2,5-oxadiazole-3-carboxamide: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,5-oxadiazole (furazan) scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide focuses on a specific, yet underexplored, member of this family: 4-Amino-1,2,5-oxadiazole-3-carboxamide. While direct research on this compound is limited, its structural features suggest significant potential in several therapeutic areas, most notably as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) for cancer immunotherapy. This document outlines key potential research areas, provides detailed hypothetical experimental protocols to investigate these areas, and summarizes the current landscape of related compounds to guide future drug discovery efforts.

Introduction: The Promise of the 1,2,5-Oxadiazole Scaffold

The 1,2,5-oxadiazole ring system is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif is of significant interest in drug discovery due to its metabolic stability and its capacity to engage in hydrogen bonding with biological targets.[1] Derivatives of 1,2,5-oxadiazole have been investigated for a multitude of pharmacological applications, including anti-inflammatory, antibacterial, antihypertensive, and anticancer activities.[1] Notably, the furoxan (1,2,5-oxadiazole-N-oxide) subgroup is known for its ability to release nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes.[2]

This compound, the subject of this guide, combines the key features of the furazan ring with amino and carboxamide functional groups. These groups provide opportunities for further chemical modification and can act as key pharmacophoric elements for target engagement.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for initial assessment of its drug-like characteristics.

| Property | Value | Source |

| Molecular Formula | C₃H₄N₄O₂ | PubChem |

| Molecular Weight | 128.09 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 13300-88-4 | PubChem |

| Predicted LogP | -0.8 | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

Potential Research Areas

Based on the structure of this compound and the known activities of related compounds, several promising research avenues can be proposed.

Cancer Immunotherapy: Targeting Indoleamine 2,3-dioxygenase 1 (IDO1)

Hypothesis: this compound acts as an inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a key regulator of immune tolerance in the tumor microenvironment.

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway. By depleting tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 helps tumors evade the immune system. Inhibition of IDO1 is a promising strategy to enhance anti-tumor immunity. Several small molecule IDO1 inhibitors have been developed, with some, like Epacadostat, featuring a hydroxyamidine group that interacts with the heme iron of the enzyme.[3] The 4-amino-1,2,5-oxadiazole moiety could potentially mimic this interaction.

Proposed Research Workflow:

Caption: Proposed research workflow for evaluating this compound as an IDO1 inhibitor.

Hypothesized Signaling Pathway of IDO1 Inhibition:

Caption: Hypothesized mechanism of action for an IDO1 inhibitor in the tumor microenvironment.

Anti-parasitic Drug Discovery

Derivatives of 3-aminofurazan have shown promising activity against various parasites, including the causative agent of malaria, Plasmodium falciparum.[4] The specific structural features required for anti-parasitic activity are not fully elucidated, but the 1,2,5-oxadiazole core appears to be a valid starting point for the design of novel anti-parasitic agents.

Proposed Research Directions:

-

Screening of this compound against a panel of parasites, including Plasmodium falciparum, Trypanosoma cruzi, and Leishmania species.

-

Structure-activity relationship (SAR) studies by synthesizing and testing derivatives with modifications to the amino and carboxamide groups.

Energetic Materials

The 1,2,5-oxadiazole ring is known for its high positive enthalpy of formation, making it a common component in energetic materials.[5][6] While the focus of this guide is on therapeutic applications, it is worth noting that derivatives of 4-aminofurazan-3-carboxylic acid have been investigated for their energetic properties.[7] Further investigation into the thermal stability and explosive properties of this compound could be a niche research area.

Experimental Protocols

The following sections provide detailed, albeit hypothetical, protocols for key experiments to explore the potential of this compound as an IDO1 inhibitor.

Synthesis of this compound

This protocol is a proposed two-step synthesis starting from the known precursor, 4-aminofurazan-3-carboxylic acid.

Step 1: Synthesis of 4-Aminofurazan-3-carbonyl chloride

-

To a solution of 4-aminofurazan-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.

Step 2: Amidation to form this compound

-

Dissolve the crude 4-aminofurazan-3-carbonyl chloride from Step 1 in anhydrous DCM (10 mL/mmol).

-

Cool the solution to 0 °C and bubble ammonia gas through the solution for 30 minutes, or add a solution of aqueous ammonia (2.0 eq) dropwise.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Alternative Amidation using Coupling Reagents:

-

Dissolve 4-aminofurazan-3-carboxylic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and a suitable amine source (e.g., ammonium chloride, 1.2 eq) in anhydrous DMF.

-

Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.5 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the mixture.[8]

-

Stir the reaction at room temperature for 12-24 hours.

-

Work-up and purify the product as described in Step 2.

In Vitro IDO1 Enzyme Inhibition Assay

This protocol is adapted from established methods for measuring IDO1 activity.[4][6]

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Methylene blue

-

Ascorbic acid

-

Catalase

-

Potassium phosphate buffer (pH 6.5)

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

-

Add varying concentrations of the test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) to the wells of a 96-well plate.

-

Add the recombinant IDO1 enzyme to each well.

-

Initiate the reaction by adding L-tryptophan.

-

Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding TCA.

-

Incubate at 50 °C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet precipitated protein.

-

Transfer the supernatant to a new plate and add Ehrlich's reagent.

-

Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.

-

Calculate the IC₅₀ value of the test compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT assay to determine the cytotoxic effects of the compound on cancer cells.[9]

Materials:

-

IDO1-expressing cancer cell line (e.g., SK-OV-3, T24)[10][11]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Humidified incubator (37 °C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.

-

Incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents a promising, yet largely unexplored, scaffold for drug discovery. Its structural similarity to known bioactive molecules, particularly IDO1 inhibitors, provides a strong rationale for its investigation as a novel therapeutic agent. The proposed research areas and detailed experimental protocols in this guide offer a clear path forward for researchers to unlock the full potential of this intriguing compound. Future work should focus on the synthesis of a library of derivatives to establish robust structure-activity relationships, followed by in-depth preclinical evaluation of the most promising candidates. The insights gained from such studies will be invaluable in advancing the field of 1,2,5-oxadiazole-based drug discovery.

References

- 1. static.igem.org [static.igem.org]

- 2. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]

- 3. Expert Insights | HeLa - Gene-editing Cell for Beginners | Ubigene [ubigene.us]

- 4. A two-step induction of indoleamine 2,3 dioxygenase (IDO) activity during dendritic-cell maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hela-transfection.com [hela-transfection.com]

- 6. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. IDO1 Expression in Ovarian Cancer Induces PD-1 in T Cells via Aryl Hydrocarbon Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 4-Amino-1,2,5-oxadiazole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1,2,5-oxadiazole-3-carboxamide, also known as 4-aminofurazan-3-carboxamide, is a heterocyclic compound featuring the 1,2,5-oxadiazole (furazan) ring system. This scaffold is of significant interest in medicinal chemistry due to its physicochemical properties and its role as a bioisostere for amide and ester groups. Derivatives of the 1,2,5-oxadiazole core have demonstrated a wide range of biological activities, including potential applications in cancer immunotherapy as inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2]

IDO1 is a key metabolic enzyme that plays a crucial role in tumor immune evasion by catalyzing the degradation of the essential amino acid tryptophan.[1] This process suppresses the activity of T-cells and other immune cells, allowing tumors to grow unchecked. Consequently, the development of small molecule inhibitors of IDO1 is a promising strategy in oncology. This document provides detailed experimental protocols for the synthesis and biological evaluation of this compound as a potential IDO1 inhibitor.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₄N₄O₂ | [3] |

| Molecular Weight | 128.09 g/mol | [3] |

| CAS Number | 13300-88-4 | [3] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in DMSO (predicted) | [4] |

| LogP | -0.8 | [3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from ethyl 4-aminofurazan-3-carboxylate. The first part of the synthesis describes a safe and efficient one-pot synthesis of the precursor 4-aminofurazan-3-carboxylic acid, followed by its esterification. The second part outlines the amidation of the resulting ester.

Part 1: Synthesis of Ethyl 4-aminofurazan-3-carboxylate

This protocol is adapted from a safer synthesis method for the precursor, 4-aminofurazan-3-carboxylic acid, and its subsequent esterification.

Step 1a: One-pot synthesis of 4-aminofurazan-3-carboxylic acid

-

Materials: Methyl cyanoacetate, Sodium nitrite, Acetic acid, 50% aqueous hydroxylamine, Sodium hydroxide, Hydrochloric acid.

-

Procedure:

-

In a suitable reaction vessel, dissolve sodium nitrite (1.05 eq) in water.

-

Add methyl cyanoacetate (1.00 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic acid (1.05 eq) dropwise, ensuring the temperature does not exceed 15 °C.

-

After the addition is complete, cool the reaction mixture back to 0 °C.

-

Carefully add a solution of sodium hydroxide to neutralize the acetic acid.

-

Add a 50% aqueous solution of hydroxylamine (2.50 eq) dropwise, maintaining the temperature below 20 °C.

-

Heat the reaction mixture to 95 °C for 4 hours.

-

Cool the mixture to room temperature and then to 0 °C in an ice bath.

-

Acidify the reaction mixture to pH 1 with concentrated hydrochloric acid to precipitate the product.

-

Isolate the solid by filtration, wash with cold water, and dry to yield 4-aminofurazan-3-carboxylic acid.

-

Step 1b: Esterification to Ethyl 4-aminofurazan-3-carboxylate

-

Materials: 4-aminofurazan-3-carboxylic acid, Ethanol, p-toluenesulfonic acid monohydrate.

-

Procedure:

-

Suspend 4-aminofurazan-3-carboxylic acid (1.00 eq) in ethanol.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.10 eq).

-

Heat the mixture to reflux and stir for 8 hours.

-

Cool the reaction mixture to room temperature to allow the product to precipitate.

-

Remove the solvent under reduced pressure.

-

Triturate the solid residue with water, filter, and dry to obtain ethyl 4-aminofurazan-3-carboxylate.

-

Part 2: Amidation to this compound

This is a general procedure for the amidation of an ester.

-

Materials: Ethyl 4-aminofurazan-3-carboxylate, Anhydrous ammonia (or ammonium hydroxide).

-

Procedure:

-

Dissolve ethyl 4-aminofurazan-3-carboxylate in a suitable solvent such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Bubble anhydrous ammonia gas through the solution or add a concentrated solution of ammonium hydroxide.

-

Seal the reaction vessel and stir at room temperature for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

References

- 1. Synthesis of [18F] 4-amino-N-(3-chloro-4-fluorophenyl)-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide (IDO5L): a novel potential PET probe for imaging of IDO1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of [(18) F] 4-amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide (IDO5L): a novel potential PET probe for imaging of IDO1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C3H4N4O2 | CID 541913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide | 914471-09-3 | >98% [smolecule.com]

The Emerging Role of 4-Amino-1,2,5-oxadiazole-3-carboxamide Derivatives in Medicinal Chemistry: A Focus on Cancer Immunotherapy

The 4-amino-1,2,5-oxadiazole-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of novel inhibitors targeting indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in tumor immune evasion. This application note provides a comprehensive overview of the medicinal chemistry applications of this compound class, detailing their biological activity, relevant signaling pathways, and experimental protocols for their evaluation.

Derivatives of this compound have demonstrated potent inhibitory activity against the IDO1 enzyme.[1] IDO1 is a key metabolic enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[2][3] In the tumor microenvironment, the upregulation of IDO1 by cancer cells leads to the depletion of tryptophan and the accumulation of immunosuppressive kynurenine metabolites.[2][3] This metabolic reprogramming suppresses the activity of effector T cells and natural killer (NK) cells while promoting the function of regulatory T cells (Tregs), thereby allowing cancer cells to evade immune destruction.[2][3]

Mechanism of Action: IDO1 Inhibition

The primary mechanism by which this compound derivatives exert their therapeutic effect in oncology is through the inhibition of the IDO1 enzyme. By blocking the catalytic activity of IDO1, these compounds prevent the conversion of tryptophan to kynurenine. This restores local tryptophan levels and reduces the concentration of immunosuppressive kynurenine metabolites, leading to a reactivation of the anti-tumor immune response.

Signaling Pathway

The IDO1 pathway is a central regulator of immune tolerance. Its expression in cancer cells is often induced by pro-inflammatory cytokines such as interferon-gamma (IFN-γ), which is released by activated T cells. This creates a negative feedback loop where the immune response intended to eliminate the tumor inadvertently triggers an immunosuppressive mechanism. The diagram below illustrates the IDO1 signaling pathway and the point of intervention for this compound derivatives.

Caption: IDO1 Signaling Pathway and Inhibition.

Quantitative Biological Data

Several derivatives of this compound have been synthesized and evaluated for their inhibitory potency against human IDO1 (hIDO1) in both enzymatic and cellular assays. The following table summarizes the reported IC50 values for selected compounds.[1]

| Compound | hIDO1 Enzymatic IC50 (nM) | hIDO1 Cellular IC50 (nM) |

| 23 | 108.7 | 19.88 |

| 25 | 178.1 | 68.59 |

| 26 | 139.1 | 57.76 |

Experimental Protocols

General Synthesis of 4-Amino-1,2,5-oxadiazole-3-carboximidamide Derivatives

The synthesis of these derivatives typically involves a multi-step process starting from commercially available materials. A generalized workflow is presented below.

Caption: General Synthetic Workflow.

Protocol:

-

Synthesis of 4-amino-1,2,5-oxadiazole-3-carbonitrile: This intermediate is a common starting point and can be synthesized from diaminoglyoxime through cyclization and subsequent functional group manipulations.

-

Formation of the Amidoxime: The nitrile group of 4-amino-1,2,5-oxadiazole-3-carbonitrile is converted to an amidoxime by reacting with hydroxylamine.

-

Coupling Reaction: The resulting amidoxime is then coupled with various carboxylic acids, acid chlorides, or other electrophiles to introduce diverse side chains, yielding the final 4-amino-1,2,5-oxadiazole-3-carboximidamide derivatives.

-

Purification: The final compounds are purified using standard techniques such as column chromatography and recrystallization. Characterization is performed using methods like NMR, mass spectrometry, and elemental analysis.

In Vitro IDO1 Enzymatic Assay

This assay measures the direct inhibitory effect of the compounds on the catalytic activity of recombinant human IDO1.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Ascorbic acid (reductant)

-

Methylene blue (cofactor)

-

Catalase

-

Potassium phosphate buffer (pH 6.5)

-

Test compounds dissolved in DMSO

-

Trichloroacetic acid (TCA) for reaction termination

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) for kynurenine detection

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.

-

Add the test compound at various concentrations (typically in a serial dilution) to the wells of a 96-well plate.

-

Initiate the reaction by adding the recombinant hIDO1 enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding TCA.

-

Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet any precipitated protein.

-

Transfer the supernatant to a new plate and add Ehrlich's reagent.

-

Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cellular IDO1 Assay

This assay assesses the ability of the compounds to inhibit IDO1 activity within a cellular context.

Materials:

-

HEK293T cells overexpressing hIDO1 or a cancer cell line known to express IDO1 (e.g., HeLa)

-

Cell culture medium

-

Human interferon-gamma (IFN-γ) to induce IDO1 expression

-

Test compounds dissolved in DMSO

-

Reagents for kynurenine detection as in the enzymatic assay

Protocol:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with IFN-γ to induce the expression of IDO1.

-

Add the test compounds at various concentrations to the cell culture medium.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentration of kynurenine in the supernatant using the TCA and Ehrlich's reagent method described above.

-

Determine the cellular IC50 value.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel IDO1 inhibitors for cancer immunotherapy. The derivatives have demonstrated potent enzymatic and cellular activity. The provided protocols offer a framework for the synthesis and evaluation of new analogues based on this core structure, facilitating further drug discovery and development efforts in this important therapeutic area.

References

- 1. Developing C2-Aroyl Indoles as Novel Inhibitors of IDO1 and Understanding Their Mechanism of Inhibition via Mass Spectroscopy, QM/MM Calculations and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Amino-1,2,5-oxadiazole-3-carboxamide as an Energetic Material Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1,2,5-oxadiazole-3-carboxamide, also known as 4-aminofurazan-3-carboxamide, is a heterocyclic compound of interest within the field of energetic materials. While detailed performance data for this specific compound as a standalone energetic material is not extensively published, its parent compound, 4-aminofurazan-3-carboxylic acid, and its derivatives are recognized as important precursors and building blocks for the synthesis of advanced, high-performance energetic materials.[1][2] The 1,2,5-oxadiazole (furazan) ring is a key structural motif in many energetic compounds due to its high positive enthalpy of formation and contribution to high density.[3]

These application notes provide a summary of the synthesis of this compound via its carboxylic acid precursor and contextual data on the energetic properties of related compounds. The protocols are intended for research and development purposes and should be carried out by trained professionals with appropriate safety precautions.

Data Presentation

| Compound Name | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Reference |

| 3-(4-aminofurazan-3-yl)-4-(4-nitrofurazan-3-yl)furoxan (ANFF-34) | 1.8 | 8214 | 30.5 | > 40 | [4] |

| 4-(4-aminofurazan-3-yl)-3-(4-nitrofurazan-3-yl)furoxan (ANFF-43) | 1.7 | 7868 | 27.0 | > 40 | [4] |

Experimental Protocols

The synthesis of this compound is typically achieved through the amidation of its corresponding carboxylic acid, 4-aminofurazan-3-carboxylic acid. A safe and efficient synthesis for this precursor has been developed to avoid hazardous exothermic runaways associated with previous methods.[1][5]

Protocol 1: A Safer, One-Pot Synthesis of 4-Aminofurazan-3-carboxylic Acid[1][5]

This protocol is adapted from the improved synthesis method which minimizes risks and improves yield.

Materials:

-

Methyl cyanoacetate (99%)

-

Sodium nitrite (98%)

-

Acetic acid

-

Sodium hydroxide (NaOH)

-

Potassium hydroxide (KOH)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Hydrochloric acid (HCl, concentrated)

-

Distilled water

Procedure:

-

Oxime Formation:

-

In a suitable reaction vessel equipped with stirring and temperature control, dissolve sodium nitrite (1.05 equiv.) in distilled water.

-

Add methyl cyanoacetate (1.00 equiv.) to the solution and cool the mixture to 0 °C.

-

Slowly add acetic acid (1.05 equiv.) dropwise, ensuring the reaction temperature does not exceed 15 °C. Stir for 1 hour at this temperature.

-

-

Amidoximation and Cyclization:

-

To the reaction mixture, add a solution of sodium hydroxide (4 equiv.) and potassium hydroxide (2 equiv.) in water. A thick precipitate may form.

-

Slowly add a solution of hydroxylamine hydrochloride (2 equiv.) in water.

-

Heat the mixture to 95-100 °C for 2 hours to induce ring closure to the furazan.

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture to a pH of 1-2 with concentrated hydrochloric acid.

-

The product, 4-aminofurazan-3-carboxylic acid, will precipitate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Protocol 2: Amidation of 4-Aminofurazan-3-carboxylic Acid

This is a general procedure for the conversion of the carboxylic acid to the carboxamide.

Materials:

-

4-Aminofurazan-3-carboxylic acid

-

Thionyl chloride (SOCl₂) or a suitable carbodiimide coupling agent (e.g., EDC)

-

Ammonia solution (aqueous or in a suitable solvent like dioxane)

-

Anhydrous solvent (e.g., THF, Dioxane)

Procedure (via Acid Chloride):

-

Acid Chloride Formation:

-

Suspend 4-aminofurazan-3-carboxylic acid (1 equiv.) in an excess of thionyl chloride.

-

Add a catalytic amount of DMF.

-

Gently reflux the mixture until the solid dissolves and gas evolution ceases.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

-

Amidation:

-

Dissolve the crude acid chloride in an anhydrous solvent such as THF.

-

Cool the solution to 0 °C.

-

Slowly add an excess of concentrated ammonia solution, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

-

Isolation and Purification:

-

Remove the solvent under reduced pressure.

-